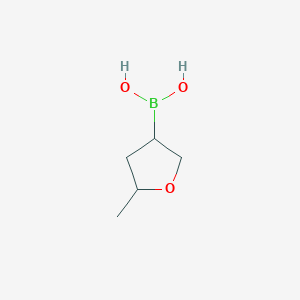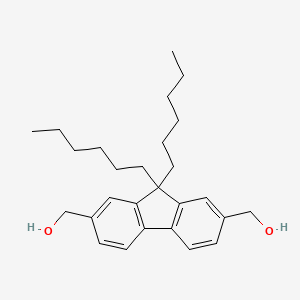
(2-Bromo-4-ethylpyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-ethylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C6H8BBrN2O2. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid typically involves the reaction of 2-bromo-4-ethylpyrimidine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed borylation reactions, where the pyrimidine derivative is treated with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and stringent control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with various aryl or vinyl halides to form new carbon-carbon bonds .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are typically biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Bromo-4-ethylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid exerts its effects is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid substrate, which interact to facilitate the formation of the new bond .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Ethylphenylboronic acid
Comparison: (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid is unique due to its pyrimidine ring structure, which imparts specific electronic and steric properties that influence its reactivity in cross-coupling reactions. Compared to phenylboronic acid and its derivatives, this compound offers enhanced reactivity and selectivity in certain synthetic applications .
Properties
Molecular Formula |
C6H8BBrN2O2 |
|---|---|
Molecular Weight |
230.86 g/mol |
IUPAC Name |
(2-bromo-4-ethylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H8BBrN2O2/c1-2-5-4(7(11)12)3-9-6(8)10-5/h3,11-12H,2H2,1H3 |
InChI Key |
XRVLOYMMLFWLOX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1CC)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B14078198.png)
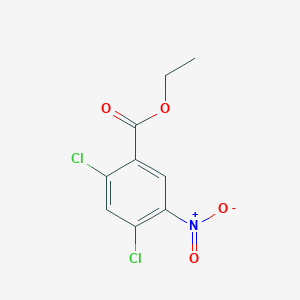
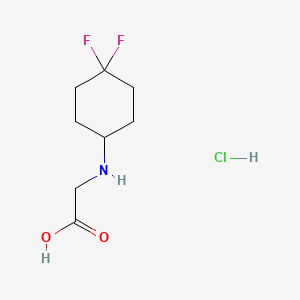
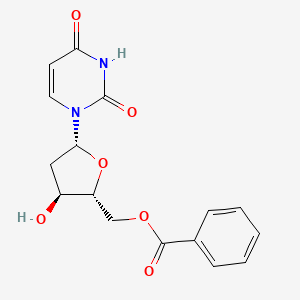
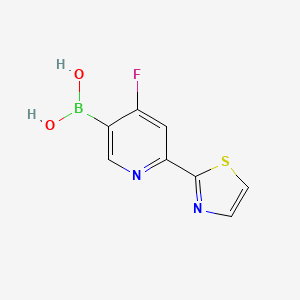
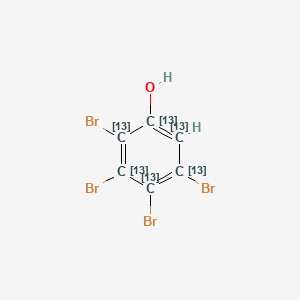
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester](/img/structure/B14078228.png)
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14078238.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078241.png)
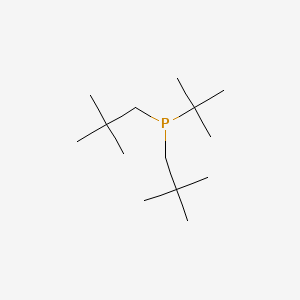

![8-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14078253.png)
